2-(Difluoromethoxy)-8-methoxynaphthalene
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Overview
Description
2-(Difluoromethoxy)-8-methoxynaphthalene is a chemical compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene core. One common method involves the reaction of 8-methoxynaphthalene with a difluoromethylating agent under specific conditions. For instance, difluoromethylation can be achieved using difluoromethyl ethers or difluoromethyl halides in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-8-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-8-methoxynaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-8-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability. The methoxy group may contribute to the compound’s binding affinity to target proteins or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in its aromatic core, leading to distinct chemical and biological properties.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, offering different reactivity and applications.
Trifluoromethyl Ethers: Similar to difluoromethoxy compounds, trifluoromethyl ethers have enhanced stability and unique chemical properties.
Uniqueness
2-(Difluoromethoxy)-8-methoxynaphthalene is unique due to the combination of difluoromethoxy and methoxy groups on a naphthalene ring. This structural arrangement imparts specific chemical reactivity and potential biological activities that distinguish it from other fluorinated compounds .
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-11-4-2-3-8-5-6-9(7-10(8)11)16-12(13)14/h2-7,12H,1H3 |
InChI Key |
GROIODYMOKEMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)OC(F)F |
Origin of Product |
United States |
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